5-Methyl-3-(trifluoromethyl)picolinaldehyde
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Overview
Description
5-Methyl-3-(trifluoromethyl)picolinaldehyde: is an organic compound with the molecular formula C8H6F3NO . It is a derivative of picolinaldehyde, where the methyl group is attached to the fifth position and the trifluoromethyl group is attached to the third position of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(trifluoromethyl)picolinaldehyde typically involves the functionalization of the pyridine ring. One common method is the lithiation of the 5-position followed by trapping with electrophiles . This process requires careful control of reaction conditions to avoid precipitation and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-3-(trifluoromethyl)picolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-3-(trifluoromethyl)picolinaldehyde is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
- 5-Methyl-2-(trifluoromethyl)picolinaldehyde
- 3-Methyl-5-(trifluoromethyl)picolinaldehyde
- 5-Methyl-3-(difluoromethyl)picolinaldehyde
Comparison: 5-Methyl-3-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological interactions, making it a valuable compound for targeted research applications .
Properties
CAS No. |
1289060-42-9 |
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Molecular Formula |
C8H6F3NO |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
5-methyl-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(8(9,10)11)7(4-13)12-3-5/h2-4H,1H3 |
InChI Key |
BSFXLOGCXQTSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
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